molecular formula C22H21FN2O3S2 B2402385 N-benzyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide CAS No. 477512-21-3

N-benzyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide

Cat. No.: B2402385
CAS No.: 477512-21-3
M. Wt: 444.54
InChI Key: WDJCYDCJFNJJQG-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide is a novel, synthetic compound identified as a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). This compound exhibits significant research value in the field of oncology, particularly for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene are a common driver of poor prognosis. The compound acts by potently inhibiting the auto-phosphorylation of FLT3, including the challenging FLT3-ITD/D835Y double mutant, thereby blocking downstream pro-survival signaling pathways such as STAT5, AKT, and ERK . This targeted mechanism leads to the induction of apoptosis and the suppression of proliferation in FLT3-dependent leukemic cell lines, such as MV4-11. Its efficacy extends to in vivo models, making it a crucial tool compound for investigating FLT3-driven oncogenesis, validating FLT3 as a therapeutic target, and exploring mechanisms of resistance to existing FLT3 inhibitors. Researchers utilize this molecule to dissect kinase signaling networks and to develop next-generation treatments for hematological malignancies.

Properties

IUPAC Name

N-benzyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S2/c23-18-9-5-4-8-17(18)14-19-21(28)25(22(29)30-19)11-10-20(27)24(12-13-26)15-16-6-2-1-3-7-16/h1-9,14,26H,10-13,15H2/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJCYDCJFNJJQG-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, introduction of the fluorophenyl group, and attachment of the hydroxyethyl side chain. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. Preliminary studies have demonstrated activity against various bacterial strains, likely due to their ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for growth.

Anticancer Activity

Thiazolidinones have shown promise as anticancer agents. Studies have reported cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds suggest potent antiproliferative effects ranging from 5.1 µM to 22.08 µM, with mechanisms potentially involving apoptosis induction and cell cycle disruption .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes critical in the inflammatory response, such as COX-2 and lipoxygenase (LOX). This suggests therapeutic potential in treating inflammatory diseases .

Enzyme Inhibition

The compound could inhibit specific enzymes involved in key metabolic pathways, thus modulating various biological processes. This mechanism is critical for developing drugs targeting metabolic diseases and cancers .

Reactive Oxygen Species Modulation

Thiazolidinones may influence oxidative stress levels within cells, contributing to their anticancer and antioxidant activities. This modulation is vital for developing therapies aimed at oxidative stress-related diseases .

Study on Anticancer Activity

In a study evaluating thiazolidinone derivatives against HepG2 and MCF-7 cell lines, modifications in the structure significantly enhanced cytotoxicity. The findings underscore the importance of structural optimization in developing effective anticancer agents .

Antioxidant Activity Assessment

Research has shown that certain thiazolidinones exhibit strong antioxidant properties by reducing lipid peroxidation levels. This suggests potential applications in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of N-benzyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

The compound shares structural motifs with several synthesized thiazolidinone derivatives. Key variations in substituents and their pharmacological implications are summarized below:

Compound Name Key Substituents Molecular Formula Bioactivity (Reported) Source
N-benzyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide 2-fluorophenylmethylidene, hydroxyethylpropanamide C23H20FN3O3S2 Not explicitly reported (inferred) Target Compound
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide Furan-2-ylmethylidene, pyridin-2-yl C16H13N3O3S2 Antioxidant, antimicrobial
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide 4-methoxyphenylmethylidene, hydroxyphenylacetamide C19H17N3O4S2 Anti-inflammatory
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide Furan-2-ylmethylidene, 4-methylphenylbutanamide C19H19N3O3S2 Anticancer (in vitro)
N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide 2,4-dichlorophenyl, benzamide C17H14Cl2N2O2S Antiproliferative (DAL cells)

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 2-fluorophenylmethylidene group in the target compound may confer enhanced metabolic stability and receptor-binding affinity compared to non-fluorinated analogues (e.g., furan or methoxyphenyl derivatives) due to fluorine’s electronegativity and small atomic radius .

Activity Trends: Thiazolidinones with electron-withdrawing groups (e.g., 2-fluorophenyl, dichlorophenyl) often exhibit stronger antiproliferative activity, as seen in compound 4c (100% DAL cell inhibition at 100 µg/ml) . The target compound’s fluorophenyl group aligns with this trend. Hydrophilic substituents (e.g., hydroxyethyl) may shift activity toward anti-inflammatory or antioxidant pathways, as observed in coumarin-thiazolidinone hybrids .

Synthetic Pathways: The target compound’s synthesis likely involves condensation of a benzyl-propanamide precursor with a 2-fluorophenyl aldehyde, followed by cyclization with thioglycolic acid—a method analogous to those described for related thiazolidinones .

Research Findings and Implications

  • Anticancer Potential: Structural similarities to compound 4c suggest the target compound may inhibit cancer cell proliferation, though fluorinated derivatives often require lower effective doses due to improved pharmacokinetics.
  • Solubility vs. Bioactivity Trade-off : While the hydroxyethyl group enhances solubility, it may reduce membrane permeability compared to lipophilic analogues like the 4-methylphenylbutanamide derivative .
  • SAR Insights : The 2-sulfanylidene group is critical for hydrogen bonding with biological targets, as its removal diminishes activity in related compounds .

Biological Activity

N-benzyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The compound was synthesized through a reaction involving an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The crude product was recrystallized from dimethylformamide, yielding colorless crystals with a melting point of 246–248 °C .

Antimicrobial Activity

The biological activity of the compound has been primarily evaluated for its antimicrobial properties. In a study involving various thiazolidinone derivatives, compounds similar to this compound exhibited significant antimicrobial effects against a range of bacterial and fungal species. The minimum inhibitory concentration (MIC) values for these compounds were reported to be between 10.7–21.4 μmol/mL .

The mechanisms through which this compound exerts its biological effects include:

  • Antimicrobial Activity : The compound disrupts cell membrane integrity in microorganisms, leading to cell lysis. This mechanism is common among thiazolidinone derivatives.
  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways .

Case Studies

  • Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial activity against eight bacterial and eight fungal species. Among these, the derivatives showed potent activity with some exhibiting MIC values comparable to established antibiotics. For instance, compound 4d demonstrated MIC values between 10.7–21.4 μmol/mL across various pathogens .
  • Anticancer Potential : Research on related thiazolidinone compounds has shown promise in inhibiting cancer cell lines. The interaction with cellular pathways suggests potential for further development as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameMIC (μmol/mL)MBC (μmol/mL)Activity Type
Compound 4d10.7–21.421.4–40.2Antimicrobial
N-benzyl derivativeTBDTBDAnticancer
Related ThiazolidinoneTBDTBDAntiviral

Q & A

Basic: What are the key synthetic strategies for preparing the thiazolidinone core in this compound?

The thiazolidinone ring system is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this compound, the 5E-configuration and 2-fluorophenyl substituent require careful control of reaction conditions (e.g., solvent polarity, temperature) to favor the desired stereochemistry. A stepwise approach involves:

  • Step 1 : Condensation of 2-fluorobenzaldehyde with thiourea to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with ethyl bromopyruvate under reflux in ethanol, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Step 3 : Functionalization of the thiazolidinone with the propanamide tail using nucleophilic substitution or coupling reagents like EDC/HOBt .

Basic: Which spectroscopic techniques are critical for characterizing the compound’s structure?

  • IR Spectroscopy : Confirm the presence of C=O (1680–1730 cm⁻¹), C=S (690–720 cm⁻¹), and aromatic C-F (1100–1250 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Identify the (E)-configured benzylidene proton (δ 7.8–8.2 ppm, singlet) and hydroxyethyl group (δ 3.5–4.0 ppm).
    • ¹³C NMR : Verify the 4-oxo-thiazolidinone ring (δ 168–173 ppm) and fluorophenyl carbons (δ 115–165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion [M+H]⁺ and fragmentation patterns .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing :
    • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
    • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light Sensitivity : Expose to UV light (254 nm) and monitor spectral changes via UV-Vis spectroscopy .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against targets like tyrosine kinase or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay) .
  • Antimicrobial Activity : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can Bayesian optimization improve the yield of the cyclocondensation step?

Bayesian optimization algorithms iteratively adjust reaction parameters (e.g., equivalents of thiourea, reaction time, solvent ratio) to maximize yield. Key steps include:

  • Design Space : Define variables (temperature: 60–100°C; solvent: ethanol/DMF ratio 1:1–1:3).
  • Surrogate Model : Use Gaussian processes to predict yield based on prior experiments.
  • Acquisition Function : Select next experiment via expected improvement (EI) criteria. This approach reduces trial count by 30–50% compared to one-factor-at-a-time (OFAT) methods .

Advanced: How do computational methods resolve conflicting SAR data for fluorophenyl substituents?

Contradictory activity data (e.g., 2-fluorophenyl vs. 4-fluorophenyl analogs) can be analyzed via:

  • Molecular Docking : Compare binding poses in target proteins (e.g., COX-2) to identify steric/electronic effects.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent position with bioactivity, incorporating descriptors like Hammett σ and molar refractivity .
  • MD Simulations : Assess dynamic interactions (e.g., hydrogen bonding with Arg120 in COX-2) over 100 ns trajectories .

Advanced: What strategies mitigate sulfur oxidation in the thiazolidinone ring during storage?

  • Antioxidant Additives : Co-formulate with 0.1% w/v ascorbic acid or α-tocopherol.
  • Lyophilization : Store as a lyophilized powder under argon to minimize oxygen exposure.
  • Packaging : Use amber glass vials with PTFE-lined caps to block UV light and moisture .

Advanced: How can flow chemistry enhance scalability of the propanamide coupling step?

Continuous-flow systems minimize side reactions (e.g., racemization) by:

  • Precise Temperature Control : Use microreactors (T = 0–5°C) for EDC-mediated coupling.
  • Residence Time Optimization : Adjust flow rates (0.1–1 mL/min) to maximize conversion (>95%).
  • In-line IR Monitoring : Track reaction progress in real-time .

Advanced: What NMR techniques differentiate E/Z isomers in the benzylidene moiety?

  • NOESY : Detect spatial proximity between the benzylidene proton and adjacent thiazolidinone protons (E-configuration shows no cross-peaks).
  • ¹³C-¹H HSQC : Correlate carbon chemical shifts with coupling patterns (E-isomer: deshielded C=O at δ 170 ppm) .

Advanced: How can structure-property relationship (SPR) models predict solubility and logP?

  • Group Contribution Methods : Estimate logP using fragment-based approaches (e.g., Moriguchi method).
  • COSMO-RS : Compute solubility in solvents (e.g., DMSO, ethanol) via quantum chemical σ-profiles.
  • Machine Learning : Train random forest models on PubChem datasets to predict aqueous solubility (R² > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.